2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
Overview
Description
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . It belongs to the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and an acetonitrile group.
Mechanism of Action
Target of Action
It has been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that it may interact with targets involved in pain and inflammation pathways.
Mode of Action
It has been suggested that the compound could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
Given its observed analgesic and anti-inflammatory activities , it can be inferred that it may influence pathways related to pain and inflammation.
Result of Action
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, it has shown potent growth inhibition properties against certain human cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in various biochemical pathways . The compound has been shown to interact with enzymes involved in metabolic processes, potentially inhibiting or activating them depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of cancer cells, indicating its potential as an antitumor agent . It can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s thiazole ring allows it to form stable complexes with metal ions, which can inhibit or activate enzyme functions . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic homeostasis . Its interactions with metabolic enzymes can lead to changes in the levels of key metabolites, impacting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with enzymes, proteins, and other biomolecules, thereby modulating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 5-tert-butyl-1,3-thiazole with acetonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-acetonitrile: Similar structure but with a benzene ring instead of a tert-butyl group.
2-(5-Bromo-1,3-thiazol-2-yl)acetonitrile: Similar structure but with a bromo group instead of a tert-butyl group.
Uniqueness
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, potentially leading to different biological effects compared to its analogs .
Properties
IUPAC Name |
2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRHKNGJZWWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248196 | |
Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-05-0 | |
Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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